molecular formula C32H42O8 B14745658 hyperbrasilol C CAS No. 4937-61-5

hyperbrasilol C

Cat. No.: B14745658
CAS No.: 4937-61-5
M. Wt: 554.7 g/mol
InChI Key: PPIGATIIRZNIGE-UHFFFAOYSA-N
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Description

Hyperbrasilol C is a bioactive compound found in the genus Hypericum, specifically in species such as Hypericum brasiliense. This compound belongs to the class of acylphloroglucinols, which are known for their diverse biological activities, including antimicrobial, cytotoxic, and antidepressant-like effects .

Chemical Reactions Analysis

Types of Reactions

Hyperbrasilol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in its structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Comparison with Similar Compounds

Hyperbrasilol C is similar to other acylphloroglucinols such as saroaspidin A and uliginosin A . it is unique in its specific biological activities and chemical structure. The presence of distinct functional groups in this compound contributes to its unique reactivity and biological effects.

List of Similar Compounds

Properties

CAS No.

4937-61-5

Molecular Formula

C32H42O8

Molecular Weight

554.7 g/mol

IUPAC Name

3,5-dihydroxy-4-methyl-6-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-2-[[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)-5-(2-methylpropanoyl)phenyl]methyl]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C32H42O8/c1-15(2)10-11-20-26(35)21(28(37)23(27(20)36)24(33)17(5)6)14-22-25(34)19(9)30(39)32(31(22)40,13-12-16(3)4)29(38)18(7)8/h10,12,17-18,34-37,39H,11,13-14H2,1-9H3

InChI Key

PPIGATIIRZNIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)C(=C1O)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C(C)C)O)(CC=C(C)C)C(=O)C(C)C)O

Origin of Product

United States

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